(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylicAcid
CAS No.:
Cat. No.: VC18237676
Molecular Formula: C24H25NO4
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25NO4 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | (2S,3aR,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21+,22+/m1/s1 |
| Standard InChI Key | JBZXLQHJZHITMW-YDFBLROQSA-N |
| Isomeric SMILES | C1CC[C@H]2[C@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
| Canonical SMILES | C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The compound’s structure comprises a bicyclic octahydroindole system fused to a carboxylic acid moiety at position 2 and an Fmoc-protected secondary amine at position 1 (Figure 1) . The octahydroindole scaffold introduces three stereocenters (2S, 3aR, 7aS), conferring a rigid, chair-like conformation that restricts peptide backbone flexibility. This stereochemical configuration is critical for enforcing specific side-chain orientations in synthetic peptides .
Table 1: Key Structural Descriptors
Fmoc Protection Strategy
The Fmoc group (9-fluorenylmethoxycarbonyl) serves dual roles:
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Temporary Amino Protection: Removable under basic conditions (e.g., 20% piperidine/DMF), enabling sequential peptide elongation .
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Hydrophobicity Enhancer: Improves solubility in organic solvents during SPPS, reducing aggregation of growing peptide chains .
Synthesis and Chemical Reactivity
Solid-Phase Synthesis Protocols
The compound is typically synthesized via Fmoc-SPPS on Rink amide resin. Key steps include:
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Resin Swelling: DCM/DMF (1:1) for 30 minutes.
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Fmoc Deprotection: 20% piperidine/DMF (2 × 10 minutes).
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Coupling: Activators like HATU/Oxyma Pure (3 equiv) with DIPEA (5 equiv) in DMF (1 hour) .
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Cleavage: TFA/TIS/water (94:3:3) for 3 hours, yielding crude product .
Reaction Scheme 1: Fmoc Deprotection
Solution-Phase Modifications
The carboxylic acid at C2 participates in:
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Amide Bond Formation: Activated via HATU for peptide coupling.
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Esterification: Reacts with alcohols under DCC/DMAP conditions.
The secondary amine (N1) remains inert under Fmoc protection but becomes reactive post-deprotection, enabling further functionalization .
Applications in Peptide Engineering
Conformational Restriction
The octahydroindole scaffold imposes a β-strand mimetic geometry, effectively preorganizing peptide chains for target binding. This is exemplified in:
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hMcl-1 Inhibitors: Incorporation into peptide hybrids enhances affinity for the hydrophobic groove of hMcl-1 by ~10-fold compared to linear analogs .
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GPCR Ligands: Stabilizes helical segments in neuropeptide Y analogs, improving metabolic stability .
Compatibility with SPPS
The compound’s orthogonally protected functionalities enable seamless integration into automated SPPS workflows. A case study demonstrated its use in synthesizing a 15-mer α-helical peptide with 92% purity after HPLC .
Medicinal Chemistry and Drug Discovery
Targeting Protein-Protein Interactions
Modifications at the indole position (e.g., sulfonation, halogenation) modulate hydrophobic and π-stacking interactions with PPIs. For example:
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Bcl-2/xL Inhibition: Derivatives with 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl groups showed IC₅₀ values < 1 μM in fluorescence polarization assays .
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Kinase Selectivity: The rigid scaffold reduces off-target binding; analogs exhibit >50-fold selectivity for PKCθ over PKCα .
Pharmacokinetic Optimization
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Metabolic Stability: Half-life (t₁/₂) in human liver microsomes increases from 12 minutes (linear peptide) to 48 minutes upon octahydroindole incorporation .
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Membrane Permeability: LogP values range from 2.1–3.4, facilitating blood-brain barrier penetration in preclinical models .
Recent Advances and Future Directions
NMR-Guided Screening
Source details an NMR-based strategy screening 125,000-compound libraries against hMcl-1. Octahydroindole-containing hits demonstrated Kd values of 5–10 μM, serving as leads for covalent inhibitor development.
Photocatalytic Functionalization
Recent work employs Ir(III) photocatalysts for C–H arylation at the indole C4 position, enabling rapid diversification without protecting group manipulations .
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